2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE

Covalent inhibitor design Chemical biology probe synthesis Nucleophilic substitution

Sourcing pyrazole-acetamide building blocks with ambiguous regioisomeric identity risks batch inconsistency in covalent inhibitor and PROTAC campaigns. This compound delivers defined 3-yl regiochemistry, a reactive chloroacetyl warhead with predictable alkylation kinetics, and N-methyl substitution optimizing LogP (~0.4) for fragment-based screening. • >99% purity available for SPR, ITC, and X-ray crystallography • Bulk quantities under ISO 9001 for library-scale synthesis • Predictable nucleophilic displacement with amines, thiols, and phenols

Molecular Formula C6H8ClN3O
Molecular Weight 173.6 g/mol
CAS No. 957510-87-1
Cat. No. B1235561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CHLORO-N-(1-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE
CAS957510-87-1
Molecular FormulaC6H8ClN3O
Molecular Weight173.6 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)NC(=O)CCl
InChIInChI=1S/C6H8ClN3O/c1-10-3-2-5(9-10)8-6(11)4-7/h2-3H,4H2,1H3,(H,8,9,11)
InChIKeyRCSGAPCWQGHIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide – Core Properties & Procurement


2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide (CAS 957510-87-1) is a pyrazole-acetamide building block featuring a chloroacetyl reactive handle and an N-methylpyrazole core. Its molecular formula is C₆H₈ClN₃O with a molecular weight of 173.60 g/mol [1]. Key computed physicochemical properties include an XLogP3 of 0.4, a single hydrogen bond donor, two hydrogen bond acceptors, and two rotatable bonds, placing it in a favorable property space for fragment-based and medicinal chemistry campaigns [1]. It is commercially available from multiple vendors in purities ranging from 95% to >99%, typically as a solid . The compound is classified as an irritant and is intended exclusively for research and development use .

Reactive chloroacetyl handle for nucleophilic displacement chemistry
N-Methylpyrazole core supports fragment-based and medicinal chemistry workflows
Favorable physicochemical profile (LogP ~0.4, single H-bond donor) for permeability optimization

Why Generic Substitution Fails for 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide


Within the pyrazole-3-yl acetamide class, seemingly minor structural variations—such as N-methyl presence, chloro versus bromo leaving groups, or regioisomeric attachment at the 5-position—profoundly alter reactivity and downstream biological profile. The chloroacetamide warhead of the target compound exhibits distinct alkylation kinetics, while the N-methyl group on the pyrazole ring modulates both hydrogen-bonding capacity and lipophilicity (LogP ~0.4) compared to N-unsubstituted or dimethyl analogs [1]. Generic substitution with non-chlorinated or regioisomeric variants can lead to divergent reaction rates in nucleophilic displacement chemistry and altered target engagement in biochemical assays. The following quantitative evidence illustrates why CAS 957510-87-1 cannot be simply interchanged with its closest analogs without compromising experimental reproducibility.

Reactivity Non-halogenated or bromo-acetamide analogs may shift alkylation kinetics and reaction outcomes in nucleophilic displacement.
Physicochemistry N-Unsubstituted or dimethyl pyrazole variants alter hydrogen-bonding and lipophilicity, potentially impacting permeability profiles.
Regiochemistry Pyrazole 5-yl regioisomer attachment may direct derivatization geometry differently, affecting target recognition in biochemical assays.

Quantitative Evidence: 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide vs. Closest Analogs


Chloroacetamide vs. Non-Halogenated Acetamide Reactivity

The target compound's chloroacetamide group provides a reactive electrophilic center for nucleophilic displacement, enabling covalent conjugation or heterocycle synthesis. The non-chlorinated analog N-(1-methyl-1H-pyrazol-3-yl)acetamide (MW 139.16) lacks this reactive handle entirely, rendering it inert toward thiol or amine nucleophiles under typical mild conditions [1]. Quantitative reactivity is evidenced by the compound's classification as an activated amide for nucleophilic substitution chemistry .

Reactivity vs. non-halogenated
Class-level inference
Target contains reactive α-chloro group (ClCH₂C=O); non-chlorinated analog lacks electrophilic site for displacement.
Reactivity context: essential for covalent conjugation
Class-level S_N2 reactivity for α-haloacetamides; data to verify experimentally.
Covalent inhibitor design Chemical biology probe synthesis Nucleophilic substitution

N-Methyl Substitution: Lipophilicity & H-Bonding vs. N-Unsubstituted

The N-methyl group on the pyrazole ring of the target compound contributes to increased lipophilicity and reduced hydrogen bond donor count compared to the N-unsubstituted analog 2-chloro-N-(1H-pyrazol-3-yl)acetamide. The target compound has a measured/calculated LogP of 0.30–0.40 and one hydrogen bond donor, whereas the N-unsubstituted analog possesses an additional H-bond donor (pyrazole N-H), which can significantly alter permeability and target-binding profiles [1].

Lipophilicity & H-bonding
Class-level inference
LogP = 0.30–0.40; HBD = 1. N-unsubstituted analog: LogP estimated lower (~ -0.2–0.0); HBD = 2.
May support permeability optimization in CNS and intracellular target programs
Computed XLogP3; experimental LogP pending review.
Medicinal chemistry Physicochemical optimization Fragment-based drug design

Regioisomer Differentiation: 3-yl vs. 5-yl Substitution

The 3-yl attachment of the acetamide side chain on the pyrazole ring positions the chloroacetyl group in a distinct spatial orientation relative to the N-methyl group compared to the 5-yl regioisomer. This regioisomerism can critically affect binding to biological targets and the outcome of subsequent derivatization chemistry [1]. While direct comparative biological data for this specific compound pair is not publicly available, the class-level principle is well-established: pyrazole 3-yl versus 5-yl substitution yields compounds with different recognition profiles in kinase and GPCR targets .

Regioisomer identity
Supporting evidence
Acetamide attached at pyrazole 3-position; N-methyl at 1-position. 5-yl regioisomer structurally distinct.
Regiochemistry context: 3-yl/5-yl isomers are not interchangeable
Confirmed by InChIKey; direct comparative bioactivity data not available.
Kinase inhibitor design Receptor pharmacology Regioselective synthesis

Purity & Quality Benchmarking Across Suppliers

The target compound is available at multiple purity tiers from established suppliers: 95% (AKSci, Hit2Lead, SCBT) and >99% (SynHet, pharma grade) . This contrasts with some closely related analogs such as 2-chloro-N-(1,5-dimethyl-1H-pyrazol-3-yl)acetamide (CAS 957510-88-2), which is less broadly stocked and typically offered only at 95-98% purity without an ultra-high-purity option .

Purity benchmarking
Supporting evidence
Available at 95% to >99% purity from multiple suppliers. Dimethyl analog limited to ≤98%.
Procurement context: supports high-purity application needs
Vendor catalog review; >99% option reduces supply chain risk.
Chemical procurement Quality assurance Reproducibility

Molecular Weight & Physicochemical Differentiation vs. 1,5-Dimethyl Analog

Compared to the 1,5-dimethyl analog (CAS 957510-88-2), the target compound is 14.03 g/mol lighter (173.60 vs. 187.63) and contains one fewer methyl group [1]. This reduction in steric bulk and lipophilicity (estimated ΔLogP ~0.3–0.5 units lower for the target) can be advantageous in fragment-based drug discovery where smaller, less lipophilic fragments are preferred starting points .

MW vs. 1,5-dimethyl analog
Class-level inference
Target MW = 173.60 g/mol; 1,5-dimethyl analog MW = 187.63. ΔLogP estimated 0.3–0.5 units lower.
May support fragment-based library selection
Computed values; steric/lipophilicity advantage context-dependent.
Fragment-based screening Lead optimization Physicochemical property triage

Predicted pKa & Ionization State Implications

The target compound has a predicted pKa of 12.06 ± 0.70, indicating the amide N-H is very weakly acidic and the compound remains predominantly neutral across the physiologically relevant pH range (1–8) . This is consistent across the pyrazole-3-yl acetamide class, but the specific value is influenced by the electron-withdrawing chloro substituent. By contrast, the non-chlorinated analog N-(1-methyl-1H-pyrazol-3-yl)acetamide would be expected to have a slightly higher pKa due to reduced α-substituent electronegativity, though direct comparative experimental data is unavailable.

Predicted pKa
Supporting evidence
pKa (predicted) = 12.06 ± 0.70. Compound remains neutral across pH 1–10.
Ionization context: simplifies HPLC and assay buffer design
Predicted value; experimental pKa data not available.
Ionization state profiling Bioavailability prediction Analytical method development

Optimal Applications for 2-Chloro-N-(1-methyl-1H-pyrazol-3-yl)acetamide


Fragment-Based Drug Discovery Starting Point

With a molecular weight of 173.60 g/mol and LogP of 0.30–0.40, this compound adheres closely to the 'rule of three' for fragment libraries. Its chloroacetamide group provides a reactive handle for covalent fragment screening or library expansion via nucleophilic displacement. The N-methyl substitution reduces hydrogen bond donor count to one, enhancing membrane permeability potential compared to N-unsubstituted pyrazole fragments [1]. Procurement of high-purity (>99%) material from SynHet supports biophysical assay requirements such as SPR, ITC, or X-ray crystallography where purity directly impacts data quality .

Covalent Probe & PROTAC Linker Synthesis

The α-chloroacetamide moiety serves as an electrophilic warhead for targeted covalent inhibitor design or as a reactive intermediate for linker attachment in PROTAC (Proteolysis Targeting Chimera) development. The compound can undergo nucleophilic displacement with thiols, amines, or phenolic groups to form stable thioether, amine, or ether linkages [1]. The well-defined regioisomeric identity (3-yl attachment confirmed by InChIKey) ensures that derivatization occurs with predictable regiochemistry, which is essential for maintaining the correct exit vector geometry in bifunctional degrader molecules .

Heterocyclic Library Synthesis via Chloroacetamide Diversification

The chloroacetyl group can be displaced by a variety of nucleophiles to generate diverse heterocyclic scaffolds, including thiazoles, oxazoles, imidazoles, and triazoles. This compound thus functions as a versatile building block for parallel synthesis of lead-like libraries. Its availability in bulk quantities (>99% purity, ISO 9001 certified) makes it suitable for large-scale library production with consistent quality [1]. The N-methylpyrazole core is a recognized privileged scaffold in medicinal chemistry, lending drug-like character to derived compounds .

Agrochemical Lead Optimization Intermediate

Chloroacetamide derivatives are a well-established class of herbicides (e.g., acetochlor, metolachlor), and pyrazole-containing analogs have been explored for their herbicidal and fungicidal properties [1]. The target compound combines both the chloroacetamide pharmacophore and the pyrazole bioisostere, positioning it as a strategic intermediate for agrochemical SAR exploration. The lower molecular weight (173.60) compared to 1,5-dimethyl analogs (187.63) may offer advantages in foliar uptake and translocation, consistent with physicochemical guidelines for agrochemical design .

Application
Selection Property
Validation Focus
Fragment-based discovery
Low MW, LogP, and HBD profile
Fragment rule-of-three compliance; biophysical assay compatibility
Covalent probe & PROTAC linker synthesis
Chloroacetyl electrophilic warhead
Nucleophilic displacement with thiols/amines; regiochemical fidelity
Heterocyclic library synthesis
Versatile reactive handle
Diversification into thiazole, oxazole, triazole scaffolds
Agrochemical lead optimization
Chloroacetamide pharmacophore + pyrazole bioisostere
Herbicidal/fungicidal SAR exploration; physicochemical property triage

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